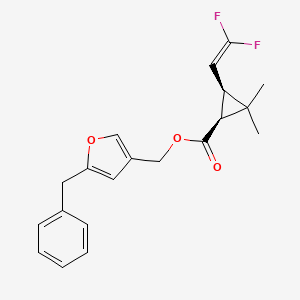
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Phenylmethyl)furan-3-yl]methyl(1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a cyclopropane ring, and a difluoroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Phenylmethyl)furan-3-yl]methyl(1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Synthesis of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Addition of the Difluoroethenyl Group: This step can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the difluoroethenyl group.
Final Coupling: The final step involves coupling the furan ring with the cyclopropane ring through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the difluoroethenyl group, converting it to a difluoroethyl group.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Difluoroethyl derivatives.
Substitution: Various substituted phenylmethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its difluoroethenyl group is particularly useful for investigating enzyme-substrate interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of [5-(Phenylmethyl)furan-3-yl]methyl(1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The difluoroethenyl group can form strong interactions with enzymes or receptors, leading to the modulation of their activity. The furan ring can participate in π-π stacking interactions, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Triazolo Ring Compounds: Compounds with a triazolo ring structure.
Uniqueness
The uniqueness of [5-(Phenylmethyl)furan-3-yl]methyl(1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate lies in its combination of a furan ring, a cyclopropane ring, and a difluoroethenyl group. This combination provides a unique set of chemical and physical properties that are not found in other similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
55667-39-5 |
|---|---|
Fórmula molecular |
C20H20F2O3 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(5-benzylfuran-3-yl)methyl (1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H20F2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3/t16-,18-/m1/s1 |
Clave InChI |
OCIBCNHLIPIOMR-SJLPKXTDSA-N |
SMILES isomérico |
CC1([C@@H]([C@@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
SMILES canónico |
CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



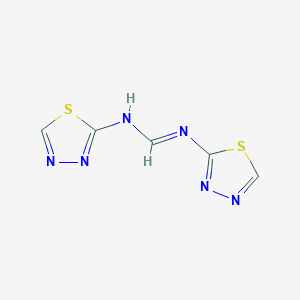
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)



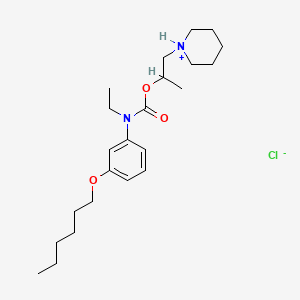
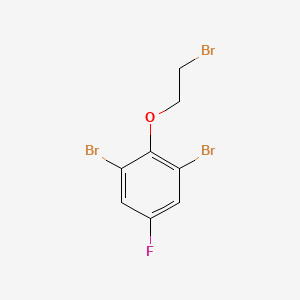

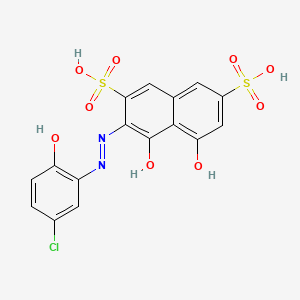
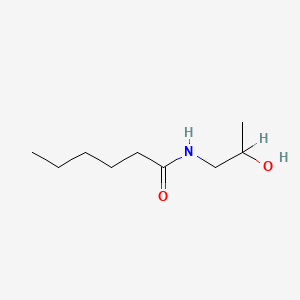
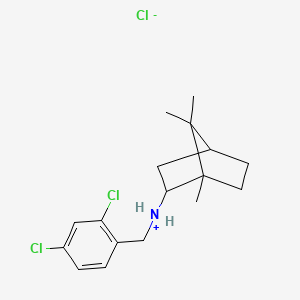
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

